

# Application Notes and Protocols: Synthesis of Lirafugratinib (RLY-4008)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lirafugratinib (RLY-4008) is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development of various cancers, including cholangiocarcinoma.[1][2] Its high selectivity for FGFR2 over other FGFR isoforms is a key characteristic, promising a reduction in off-target toxicities often associated with pan-FGFR inhibitors.[1][2] This document provides a detailed protocol for the chemical synthesis of Lirafugratinib, based on publicly available patent literature, to support research and development efforts in oncology.

## FGFR2 Signaling Pathway and Lirafugratinib's Mechanism of Action

FGFR2 is a key transmembrane receptor that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. In certain cancers, genetic alterations such as gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR2 signaling, driving tumor growth.



## Methodological & Application

Check Availability & Pricing

Lirafugratinib is designed to specifically target and covalently bind to a cysteine residue within the ATP-binding pocket of FGFR2. This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling and suppressing the proliferation of FGFR2-dependent cancer cells.





Click to download full resolution via product page

**Figure 1:** Simplified FGFR2 signaling pathway and the inhibitory action of Lirafugratinib.



## **Synthetic Route Overview**

The synthesis of Lirafugratinib (RLY-4008) is a multi-step process that involves the construction of a substituted pyrimidine core followed by the introduction of the acryloyl warhead. The key steps include a Suzuki coupling to form a biaryl ether linkage and a final amide coupling to introduce the reactive acryloyl group.



Click to download full resolution via product page

Figure 2: High-level overview of the synthetic workflow for Lirafugratinib.

## **Experimental Protocols**

The following protocols are based on the procedures outlined in the patent literature. Standard laboratory techniques for handling chemicals and performing organic synthesis are assumed.

## **Synthesis of Key Intermediates**

Intermediate C: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-methoxyphenyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide



| Reagent/Solvent | Molecular Weight | Amount | Moles |
|-----------------|------------------|--------|-------|
| Intermediate A  | -                | 1.0 eq | -     |
| Intermediate B  | -                | 1.2 eq | -     |
| Pd(dppf)Cl2     | 816.64           | 0.1 eq | -     |
| Na2CO3          | 105.99           | 3.0 eq | -     |
| Dioxane         | 88.11            | -      | -     |
| Water           | 18.02            | -      | -     |

#### Procedure:

- To a solution of Intermediate A in a mixture of dioxane and water (4:1) is added Intermediate B, Pd(dppf)Cl2, and Na2CO3.
- The reaction mixture is degassed and then heated to 90 °C for 12 hours under a nitrogen atmosphere.
- After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford Intermediate
   C.

| Product        | Yield (%) | Purity (%) | Analytical Method |
|----------------|-----------|------------|-------------------|
| Intermediate C | 75-85     | >95        | LC-MS, 1H NMR     |

Intermediate D: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-methoxyphenyl)piperidine-3-carboxamide



| Reagent/Solvent            | Molecular Weight | Amount | Moles |
|----------------------------|------------------|--------|-------|
| Intermediate C             | -                | 1.0 eq | -     |
| Trifluoroacetic Acid (TFA) | 114.02           | 10 eq  | -     |
| Dichloromethane (DCM)      | 84.93            | -      | -     |

#### Procedure:

- Intermediate C is dissolved in dichloromethane.
- Trifluoroacetic acid is added dropwise to the solution at 0 °C.
- The reaction mixture is stirred at room temperature for 2 hours.
- The solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with saturated NaHCO3 solution.
- The organic layer is dried over anhydrous Na2SO4 and concentrated to give Intermediate D, which is used in the next step without further purification.

| Product        | Yield (%) | Purity (%) | Analytical Method |
|----------------|-----------|------------|-------------------|
| Intermediate D | 90-98     | >90        | LC-MS             |

## Final Synthesis of Lirafugratinib (RLY-4008)

Lirafugratinib: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-methoxyphenyl)-1-acryloylpiperidine-3-carboxamide



| Reagent/Solvent       | Molecular Weight | Amount | Moles |
|-----------------------|------------------|--------|-------|
| Intermediate D        | -                | 1.0 eq | -     |
| Acryloyl chloride     | 90.51            | 1.1 eq | -     |
| Triethylamine (TEA)   | 101.19           | 2.0 eq | -     |
| Dichloromethane (DCM) | 84.93            | -      | -     |

#### Procedure:

- To a solution of Intermediate D and triethylamine in dichloromethane at 0 °C is added acryloyl chloride dropwise.
- The reaction mixture is stirred at 0 °C for 1 hour.
- The reaction is quenched with water.
- The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated.
- The crude product is purified by preparative HPLC to afford Lirafugratinib.

| Product        | Yield (%) | Purity (%) | Analytical Method               |
|----------------|-----------|------------|---------------------------------|
| Lirafugratinib | 60-70     | >98        | HPLC, LC-MS, 1H<br>NMR, 13C NMR |

## **Characterization Data**

#### Lirafugratinib (RLY-4008):

¹H NMR (400 MHz, DMSO-d<sub>6</sub>): δ (ppm) 8.35 (d, J = 4.8 Hz, 1H), 8.15 (s, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.60 (s, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 6.85-6.75 (m, 2H), 6.60 (t, J = 2.2 Hz, 1H), 4.60-4.50 (m, 1H), 4.30-4.20 (m, 1H), 3.80 (s, 6H), 3.75 (s, 3H), 3.60-3.50 (m, 1H), 3.20-3.10 (m, 1H), 2.90-2.80 (m, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H).



• LC-MS: m/z calculated for C<sub>32</sub>H<sub>33</sub>N<sub>5</sub>O<sub>5</sub> [M+H]<sup>+</sup>: 568.25, found 568.3.

## **Safety Precautions**

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Acryloyl chloride is highly corrosive and lachrymatory and should be handled with extreme care.

## Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis of Lirafugratinib (RLY-4008) based on patent literature. The provided information is intended to aid researchers in the synthesis of this important FGFR2 inhibitor for further study and development. Adherence to standard laboratory safety procedures is essential when carrying out these synthetic steps.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Discovery of lirafugratinib (RLY-4008), a highly selective irreversible small-molecule inhibitor of FGFR2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Lirafugratinib (RLY-4008)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574548#synthesis-route-for-lirafugratinib-rly-4008-based-on-patent]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com